5-Oxabicyclo[2.1.0]pent-2-ene
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Overview
Description
5-Oxabicyclo[2.1.0]pent-2-ene, also known as Dewar furan, is a bicyclic organic compound characterized by a fused ring structure containing an oxygen atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxabicyclo[2.1.0]pent-2-ene can be synthesized through various methods, including photochemical approaches. One common method involves the ultraviolet irradiation of N-methylsuccinimide-containing propellanes, which yields cyclopropenyl ketones derived from the intermediacy of Dewar furans .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s reactivity and the need for precise reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Oxabicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Isomerization: It can isomerize to form acetylcyclopropenes.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include deuterium labeling agents and ultraviolet light for photochemical reactions .
Major Products Formed
The major products formed from the reactions of this compound include cyclopropenyl ketones and acetylcyclopropenes .
Scientific Research Applications
5-Oxabicyclo[2.1.0]pent-2-ene has several scientific research applications:
Chemistry: It is used in studies of reaction mechanisms and the synthesis of complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less documented, its unique structure makes it a potential candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 5-Oxabicyclo[2.1.0]pent-2-ene involves its ability to undergo isomerization and other chemical transformations. The molecular targets and pathways involved include the formation of intermediates such as Dewar furans and their subsequent rearrangement to more stable compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Oxabicyclo[2.1.0]pent-2-ene include:
Bicyclo[2.1.0]pent-2-ene: Another bicyclic compound with a similar ring structure.
Cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes: Compounds with similar bicyclic structures but containing sulfur and cyano groups.
Uniqueness
This compound is unique due to the presence of an oxygen atom in its ring structure, which imparts distinct reactivity and stability compared to its sulfur and carbon analogs .
Properties
CAS No. |
74496-19-8 |
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Molecular Formula |
C4H4O |
Molecular Weight |
68.07 g/mol |
IUPAC Name |
5-oxabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H4O/c1-2-4-3(1)5-4/h1-4H |
InChI Key |
HKQQMVIGNSQBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1O2 |
Origin of Product |
United States |
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